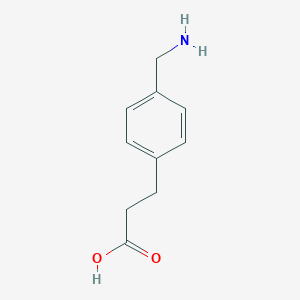

3-(4-Aminomethyl-phenyl)-propionic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJUIINMJGEKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632718 | |

| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55197-36-9 | |

| Record name | 4-(Aminomethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55197-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Aminomethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Aminomethyl-phenyl)-propionic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(4-Aminomethyl-phenyl)-propionic acid. Due to the limited availability of experimental data for the free acid, this document synthesizes information from its commercially available methyl ester hydrochloride derivative and provides inferred properties and proposed experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development interested in the potential applications of this and related aryl propionic acid derivatives.

Chemical Properties

| Property | This compound (Inferred) | This compound methyl ester hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 179.22 g/mol | 229.70 g/mol |

| Appearance | White to off-white solid (Predicted) | White to off-white crystalline powder[1] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in water (Predicted) | Soluble in water[1] |

| pKa | ~4-5 (Carboxylic acid), ~9-10 (Amine) (Estimated) | Not applicable |

| CAS Number | Not assigned | 103565-40-8 |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the commercially available 3-(4-cyanophenyl)propionic acid. The synthesis involves the reduction of the nitrile group to a primary amine.

Proposed Synthesis of this compound

This proposed two-step synthesis starts from 3-(4-cyanophenyl)propionic acid.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-(4-cyanophenyl)propionic acid

-

Catalytic Hydrogenation (Method A):

-

In a high-pressure hydrogenation vessel, dissolve 3-(4-cyanophenyl)propionic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Metal Hydride Reduction (Method B):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(4-cyanophenyl)propionic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by appropriate methods.

-

Hydrolysis of this compound methyl ester

The free acid can be obtained from its methyl ester via hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Dissolve this compound methyl ester hydrochloride (1 equivalent) in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).

-

The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

-

Aromatic protons: A multiplet in the range of δ 7.1-7.4 ppm.

-

Methylene protons (CH₂-Ar): A triplet around δ 2.9 ppm.

-

Methylene protons (CH₂-COOH): A triplet around δ 2.6 ppm.

-

Aminomethyl protons (CH₂-NH₂): A singlet around δ 3.8-4.0 ppm.

-

Amine and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carboxylic acid carbon: ~178 ppm.

-

Aromatic carbons: ~126-140 ppm.

-

Methylene carbon (CH₂-Ar): ~36 ppm.

-

Methylene carbon (CH₂-COOH): ~30 ppm.

-

Aminomethyl carbon (CH₂-NH₂): ~45 ppm.

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[2][3]

-

N-H stretch (Primary amine): Two bands in the region of 3300-3500 cm⁻¹.[2][4]

-

C-H stretch (Aromatic and Aliphatic): ~2850-3100 cm⁻¹.[5]

-

C=O stretch (Carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[2][3]

-

N-H bend (Primary amine): A band around 1600 cm⁻¹.[4]

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for phenylpropionic acids include the loss of the carboxylic acid group and benzylic cleavage.[6][7]

Potential Biological Activity and Signaling Pathways

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[8][9][10]

Given the structural similarity of this compound to other biologically active molecules, its potential interaction with various biological pathways can be hypothesized. For instance, its aminomethylphenyl group bears resemblance to tranexamic acid, an antifibrinolytic agent. Tranexamic acid functions by inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[8][10][11]

Below is a diagram illustrating the potential inhibitory effect on the plasminogen activation pathway, a plausible, though unconfirmed, mechanism of action for compounds with structural similarities to tranexamic acid.

Caption: Hypothesized mechanism of action via inhibition of plasminogen activation.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthesis and analytical protocols offer a starting point for researchers to produce and characterize this molecule. Future studies are warranted to elucidate its precise chemical properties and explore its potential biological activities.

Disclaimer

The information provided in this document, particularly concerning the properties and synthesis of the free acid, is based on inference and established chemical principles due to a lack of direct experimental data. The proposed experimental protocols should be performed by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place. The hypothesized biological activity is speculative and requires experimental validation.

References

- 1. benchchem.com [benchchem.com]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tranexamic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 3-(4-Aminomethyl-phenyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the primary synthesis protocols for 3-(4-Aminomethyl-phenyl)-propionic acid. This compound, a substituted β-amino acid, serves as a valuable building block in medicinal chemistry and peptide synthesis.[1] Its structure is analogous to GABA (gamma-aminobutyric acid), suggesting potential applications in neuroscience research. Furthermore, related structures are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in modern drug discovery.[2][3]

This guide details two principal synthetic routes: the reduction of a cyano-intermediate and the reductive amination of a formyl-precursor. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to facilitate practical application in a research and development setting.

Protocol 1: Synthesis via Cyano-Intermediate Reduction

This robust, multi-step synthesis proceeds through a nitrile intermediate, 3-(4-cyanophenyl)propanoic acid, which is subsequently reduced to the target primary amine. The initial step involves the formation of the carbon backbone via a nickel-catalyzed cross-coupling reaction to yield an ester, which is then hydrolyzed and reduced.

Experimental Workflow: Cyano-Intermediate Route

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate

This procedure is adapted from a nickel-catalyzed cross-coupling reaction.[4]

-

Materials:

-

p-Iodobenzonitrile

-

Ethyl 3-iodopropionate

-

Activated Zinc dust

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Prepare the organozinc reagent by reacting ethyl 3-iodopropionate with activated zinc dust in anhydrous THF. The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm.[4]

-

In a separate dry, three-necked flask under an argon atmosphere, charge Ni(acac)₂.

-

Add a solution of p-iodobenzonitrile in THF to the catalyst.

-

Cool the mixture and add the prepared organozinc reagent dropwise, maintaining a low temperature.

-

Allow the reaction to proceed for 12-15 hours as it warms to room temperature.[4]

-

Quench the reaction with a saturated aqueous ammonium chloride solution.[4]

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.[4]

-

Step 2: Hydrolysis to 3-(4-Cyanophenyl)propanoic Acid

-

Materials:

-

Ethyl 3-(4-cyanophenyl)propionate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water/Ethanol or Water/THF mixture

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of water and a co-solvent like ethanol or THF.

-

Add an aqueous solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 3: Reduction of Nitrile to this compound

-

Materials:

-

3-(4-Cyanophenyl)propanoic acid

-

Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Ethanol (for catalytic hydrogenation)

-

Anhydrous THF or Diethyl Ether (for LiAlH₄ reduction)

-

Hydrogen gas (H₂)

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 3-(4-cyanophenyl)propanoic acid in a suitable solvent such as methanol or a mixture of water and sodium hydroxide solution.[5]

-

Add the 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at a pressure of approximately 60 psi for 1.5-3 hours.[5]

-

Once the reaction is complete, carefully filter off the catalyst.

-

Acidify the filtrate with HCl to precipitate the product, which can then be isolated.[5] Alternatively, neutralize the solution to the isoelectric point of the amino acid (~pH 7) to induce precipitation.

-

Protocol 2: Synthesis via Reductive Amination

This alternative route utilizes the direct conversion of a carbonyl group to an amine.[6] The key precursor is 3-(4-formylphenyl)propanoic acid. The aldehyde functional group reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired aminomethyl group. This one-pot method can be highly efficient.[6]

Experimental Workflow: Reductive Amination Route

Detailed Experimental Protocol

Step 1: Preparation of 3-(4-Formylphenyl)propanoic Acid (Conceptual)

The starting aldehyde can be prepared through various standard organic chemistry methods, such as the oxidation of 3-(4-(hydroxymethyl)phenyl)propanoic acid or the formylation of 3-phenylpropanoic acid. The choice of method depends on the availability of starting materials.

Step 2: Reductive Amination

This protocol is based on general procedures for reductive amination.[6][7]

-

Materials:

-

3-(4-Formylphenyl)propanoic acid

-

Ammonia source (e.g., ammonium acetate, ammonium formate, or ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or H₂/Pd-C)

-

Methanol or other suitable protic solvent

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

-

Procedure:

-

Dissolve 3-(4-formylphenyl)propanoic acid in methanol.

-

Add an excess of the ammonia source, such as ammonium acetate. The reaction forms an intermediate imine in equilibrium with the starting aldehyde.[6]

-

Add the reducing agent portion-wise while stirring at room temperature. Sodium cyanoborohydride is effective as it preferentially reduces the imine over the aldehyde.[6]

-

Stir the reaction mixture for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench any remaining reducing agent by adding dilute acid.

-

Adjust the pH of the solution to isolate the product. Typically, this involves basifying to remove unreacted starting material and then carefully adjusting the pH to the isoelectric point of the amino acid product to induce precipitation.

-

Filter the solid, wash with a small amount of cold water and then ethanol, and dry under vacuum to yield the final product.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described synthetic routes and physicochemical properties of the target compound.

Table 1: Comparison of Reaction Parameters

| Route | Step | Key Reagents | Typical Conditions | Reported Yield (for similar reactions) | Reference |

|---|---|---|---|---|---|

| Cyano-Intermediate | Synthesis of Ester | p-Iodobenzonitrile, Ni(acac)₂ | THF, -78 °C to RT, 12-15 h | ~60% | [4] |

| Nitrile Reduction | 10% Pd/C, H₂ | H₂O/NaOH, 60 psi, 1.5 h | High | [5] |

| Reductive Amination | Amination/Reduction | NH₄OAc, NaBH₃CN | Methanol, RT, 4-12 h | 70-90% (Typical) |[6][7] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃NO₂ | 179.22 | 133-137 | Solid | [1] |

| 3-(4-Cyanophenyl)propanoic Acid | C₁₀H₉NO₂ | 175.19 | 103 (for 3-cyano isomer) | White Solid | [3][5] |

| Ethyl 3-(4-cyanophenyl)propionate | C₁₂H₁₃NO₂ | 203.24 | Pale Yellow Oil | - |[4] |

Application Workflow: From Synthesis to Drug Development

The synthesis of this compound is often the first step in a longer drug development pipeline. The diagram below illustrates the logical progression from chemical synthesis to preclinical evaluation, a workflow highly relevant to the target audience.

References

- 1. 3-(4-氨基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry of 3-(4-Aminomethyl-phenyl)-propionic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Aminomethyl-phenyl)-propionic acid, a compound of interest in various fields of research and drug development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate its characterization and quantification.

Introduction

This compound is a small molecule characterized by a phenylpropionic acid backbone substituted with an aminomethyl group. Its amphoteric nature, containing both a carboxylic acid and an amino group, presents unique considerations for mass spectrometric analysis. Understanding its behavior under different ionization and fragmentation conditions is crucial for its unambiguous identification and accurate quantification in complex matrices.

Experimental Protocols

The successful mass spectrometric analysis of this compound relies on meticulous sample preparation and the selection of appropriate instrumentation and parameters.

Sample Preparation

Given the polar nature of this compound, proper sample preparation is critical to minimize matrix effects and ensure reproducible results.

2.1.1. For Biological Matrices (Plasma, Urine, Tissue Homogenates):

A protein precipitation followed by solid-phase extraction (SPE) is recommended for effective sample clean-up and concentration.

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.

-

Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

-

2.1.2. For Pharmaceutical Formulations:

-

Accurately weigh a portion of the formulation and dissolve it in a suitable solvent system, such as a mixture of water and methanol.

-

Perform serial dilutions to bring the concentration of this compound into the linear range of the mass spectrometer.

-

Centrifuge or filter the final solution to remove any undissolved excipients before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography coupled with mass spectrometry is the preferred method for the analysis of this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the readily protonated amino group.[1][2]

-

Mass Spectrometer Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Data Presentation: Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a series of known concentrations of this compound. The data should be presented in a clear and structured table.

| Analyte | Transition (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 180.1 -> 163.1 | 15 | 100 |

| This compound | 180.1 -> 117.1 | 20 | 100 |

| Internal Standard (e.g., d4-analog) | 184.1 -> 167.1 | 15 | 100 |

Table 1: Multiple Reaction Monitoring (MRM) parameters for the quantification of this compound.

| Calibration Standard (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.012 | 0.98 | 98 |

| 5 | 0.061 | 5.05 | 101 |

| 10 | 0.123 | 10.1 | 101 |

| 50 | 0.615 | 49.8 | 99.6 |

| 100 | 1.23 | 100.5 | 100.5 |

| 500 | 6.18 | 501.2 | 100.2 |

| 1000 | 12.4 | 998.7 | 99.9 |

Table 2: Example of a calibration curve for the quantification of this compound.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 180.1. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be predicted based on the structure of the molecule.

Predicted Fragmentation:

-

[M+H]⁺ (m/z 180.1): The protonated molecular ion.

-

Loss of NH₃ (m/z 163.1): A common loss from the protonated aminomethyl group.

-

Loss of H₂O (m/z 162.1): Loss of water from the carboxylic acid group.

-

Loss of COOH (m/z 135.1): Loss of the carboxylic acid group as a radical.[3]

-

Loss of CH₂O and NH₃ (m/z 133.1): A concerted loss from the aminomethylphenyl moiety.

-

Formation of the tropylium-like ion (m/z 117.1): Cleavage of the propionic acid side chain.

-

Benzyl cation (m/z 91.1): Cleavage of the entire side chain.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Caption: Experimental workflow for the analysis of this compound.

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

This guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, combined with the predicted fragmentation patterns, will aid researchers in developing robust and reliable analytical methods. The provided visualizations offer a clear understanding of the experimental workflow and the molecular fragmentation, facilitating method development and data interpretation. While the fragmentation pathway is predicted, it provides a strong basis for initial experiments, which can then be used to confirm the exact fragmentation mechanisms.

References

Starting materials for 3-(4-Aminomethyl-phenyl)-propionic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of viable synthetic routes for the preparation of 3-(4-aminomethyl-phenyl)-propionic acid, a key building block in pharmaceutical and medicinal chemistry. The following sections detail the most promising synthetic strategies starting from commercially available materials, complete with experimental protocols and comparative data to aid in laboratory-scale synthesis.

Introduction

This compound is a valuable bifunctional molecule incorporating a phenylpropionic acid moiety and a benzylic amine. This unique structure makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. This guide focuses on two primary, efficient synthetic pathways: the construction of the molecule from 4-cyanobenzaldehyde and the direct functionalization of 3-(4-cyanophenyl)propionic acid.

Synthetic Route 1: From 4-Cyanobenzaldehyde

This two-step route begins with the formation of a cinnamic acid derivative from 4-cyanobenzaldehyde via a Knoevenagel-Doebner condensation, followed by a one-pot reduction of both the alkene and nitrile functionalities.

Step 1: Synthesis of 3-(4-Cyanophenyl)acrylic Acid

The initial step involves the condensation of 4-cyanobenzaldehyde with malonic acid, catalyzed by piperidine in pyridine, which also serves as the solvent. This reaction, a Doebner modification of the Knoevenagel condensation, proceeds with concomitant decarboxylation to yield the corresponding cinnamic acid derivative.

Experimental Protocol:

A mixture of 4-cyanobenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated. The reaction progress is monitored by the evolution of carbon dioxide. Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The crude 3-(4-cyanophenyl)acrylic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Reduction to this compound

The second step involves the simultaneous reduction of the carbon-carbon double bond of the acrylic acid and the cyano group to an aminomethyl group. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

3-(4-Cyanophenyl)acrylic acid is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is carried out at elevated pressure and temperature until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.

Route 1: Summary of Reaction Conditions

| Step | Starting Material | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 4-Cyanobenzaldehyde | Malonic acid, Piperidine | Pyridine | Reflux | 4 - 8 | 85 - 95 |

| 2 | 3-(4-Cyanophenyl)acrylic acid | H₂, 10% Pd/C | Ethanol | 50 - 70 | 6 - 12 | 80 - 90 |

digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];"4-Cyanobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Malonic_Acid" [shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Step1_Reagents" [label="Piperidine, Pyridine\nΔ", shape=plaintext, fontcolor="#EA4335"]; "3-(4-Cyanophenyl)acrylic_acid" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Step2_Reagents" [label="H₂, Pd/C", shape=plaintext, fontcolor="#EA4335"]; "Target_Compound" [label="3-(4-Aminomethyl-phenyl)-\npropionic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Cyanobenzaldehyde" -> "3-(4-Cyanophenyl)acrylic_acid" [label="Knoevenagel-Doebner\nCondensation"]; "Malonic_Acid" -> "3-(4-Cyanophenyl)acrylic_acid"; "Step1_Reagents" -> "3-(4-Cyanophenyl)acrylic_acid"; "3-(4-Cyanophenyl)acrylic_acid" -> "Target_Compound" [label="Catalytic\nHydrogenation"]; "Step2_Reagents" -> "Target_Compound"; }

Caption: Synthetic pathway from 4-cyanobenzaldehyde.

Synthetic Route 2: From 3-(4-Cyanophenyl)propionic Acid

This approach utilizes the commercially available 3-(4-cyanophenyl)propionic acid and reduces the nitrile functionality to the desired aminomethyl group. This route is more direct if the starting material is readily accessible.

Step 1: Reduction of 3-(4-Cyanophenyl)propionic Acid

The sole step in this route is the reduction of the cyano group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

3-(4-Cyanophenyl)propionic acid is dissolved in an appropriate solvent, such as a mixture of water and a base (e.g., sodium hydroxide) or an alcohol like ethanol, to ensure solubility. The solution is then hydrogenated over a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The reaction is typically run at elevated pressure and temperature. Upon completion, the catalyst is filtered off, and the product is isolated by adjusting the pH of the filtrate to its isoelectric point to precipitate the amino acid, which is then collected by filtration and dried.

Route 2: Summary of Reaction Conditions

| Step | Starting Material | Reagents & Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 1 | 3-(4-Cyanophenyl)propionic acid | H₂, 10% Pd/C or Raney Ni | aq. NaOH / Ethanol | 60 - 80 | 50 - 100 | 4 - 10 | 85 - 95 |

digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];"3-(4-Cyanophenyl)propionic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Step1_Reagents" [label="H₂, Pd/C or Raney Ni", shape=plaintext, fontcolor="#EA4335"]; "Target_Compound" [label="3-(4-Aminomethyl-phenyl)-\npropionic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3-(4-Cyanophenyl)propionic_acid" -> "Target_Compound" [label="Catalytic\nHydrogenation"]; "Step1_Reagents" -> "Target_Compound"; }

Caption: Synthesis from 3-(4-cyanophenyl)propionic acid.

Conclusion

Both synthetic routes presented offer viable and efficient pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials. Route 2 is more direct, involving a single step from a commercially available precursor. Route 1, while involving two steps, starts from the more fundamental and often less expensive 4-cyanobenzaldehyde. The provided experimental protocols and reaction parameters serve as a solid foundation for the successful synthesis of this important building block in a research and development setting.

Structural Elucidation of 3-(4-Aminomethyl-phenyl)-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-Aminomethyl-phenyl)-propionic acid. As a member of the arylpropionic acid class, this compound holds potential significance in medicinal chemistry and drug development. This document outlines its core molecular properties, a plausible synthetic route, and a detailed analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented in a structured format to aid researchers in its synthesis and characterization. Furthermore, a potential biological context is explored through a hypothetical signaling pathway, reflecting the known activities of this chemical class.

Molecular Structure and Properties

This compound is an organic compound featuring a propionic acid moiety linked to a para-substituted benzene ring. The substituents are an ethyl-carboxylic acid chain and an aminomethyl group. The structural formula is C₁₀H₁₃NO₂.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3-(4-(Aminomethyl)phenyl)propanoic acid |

| SMILES | NCc1ccc(CCC(=O)O)cc1 |

| CAS Number | Not assigned (Derivative CAS: 103565-40-8 for methyl ester HCl)[1] |

Proposed Synthesis and Experimental Workflow

The synthesis of this compound can be logically achieved via a two-step process starting from the commercially available 3-(4-Cyanophenyl)propionic acid. The workflow involves the reduction of the nitrile (cyano) group to a primary amine.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by reduction of 3-(4-Cyanophenyl)propionic acid.

Materials:

-

3-(4-Cyanophenyl)propionic acid

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (10% Pd-C)

-

Anhydrous tetrahydrofuran (THF) or Methanol (for catalytic hydrogenation)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, reflux condenser, hydrogenation apparatus (if applicable)

Procedure (Catalytic Hydrogenation Method):

-

Dissolution: In a high-pressure hydrogenation vessel, dissolve 1.0 g of 3-(4-Cyanophenyl)propionic acid in 50 mL of methanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd-C catalyst to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

-

Filtration: Upon reaction completion, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is an amino acid and can be purified by adjusting the pH of an aqueous solution. Dissolve the crude solid in dilute HCl. Wash with ethyl acetate to remove any non-basic impurities. Adjust the aqueous layer's pH to the isoelectric point (approx. pH 7-8) with dilute NaOH to precipitate the pure product.

-

Isolation and Drying: Filter the precipitated solid, wash with cold distilled water, and dry under vacuum to yield the final product.

Spectroscopic Data and Structural Confirmation

The definitive structure of the synthesized compound must be confirmed using a combination of spectroscopic methods. The following sections detail the predicted spectral data based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.10 | Singlet (broad) | 1H | H -OOC- |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to CH₂CH₂COOH) |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to CH₂NH₂) |

| ~ 3.70 | Singlet | 2H | -CH₂-NH₂ |

| ~ 2.80 | Triplet | 2H | Ar-CH₂- |

| ~ 2.50 | Triplet | 2H | -CH₂-COOH |

| ~ 2.00 | Singlet (broad) | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174.5 | C =O |

| ~ 142.0 | Ar-C (quaternary, attached to CH₂NH₂) |

| ~ 138.5 | Ar-C (quaternary, attached to CH₂CH₂COOH) |

| ~ 129.0 | Ar-C H (ortho to CH₂NH₂) |

| ~ 128.5 | Ar-C H (ortho to CH₂CH₂COOH) |

| ~ 45.0 | -C H₂-NH₂ |

| ~ 35.0 | -C H₂-COOH |

| ~ 30.0 | Ar-C H₂- |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 3400 - 3250 | N-H stretch | Primary Amine | Medium (two bands) |

| 3050 - 3000 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic | Medium |

| ~ 1710 | C=O stretch | Carboxylic Acid | Strong |

| ~ 1610 | C=C stretch | Aromatic Ring | Medium |

| ~ 1590 | N-H bend | Primary Amine | Medium |

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a sample by either creating a KBr pellet (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| m/z (Mass/Charge) | Ion Formula | Description |

| 180.1019 | [C₁₀H₁₄NO₂]⁺ | Molecular Ion + H ([M+H]⁺) |

| 163.0757 | [C₁₀H₁₁O₂]⁺ | Loss of NH₃ from [M+H]⁺ |

| 134.0856 | [C₉H₁₂N]⁺ | Loss of COOH from [M+H]⁺ |

| 133.0780 | [C₉H₉O]⁺ | Loss of H₂O and HCN from [M+H]⁺ |

| 106.0651 | [C₇H₈N]⁺ | Benzylic cleavage, [CH₂C₆H₄CH₂NH₂]⁺ fragment |

Experimental Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Potential Biological Context and Signaling Pathways

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.[4] While the specific biological activity of this compound is not established, its structural similarity to other NSAIDs suggests it could potentially interact with similar pathways.

Caption: Hypothetical signaling pathway showing potential COX enzyme inhibition by the target compound.

This diagram illustrates how arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandins. These prostaglandins then mediate inflammatory responses. A compound like this compound could potentially inhibit the COX enzyme, thereby blocking prostaglandin synthesis and reducing inflammation. This remains a hypothesis pending biological evaluation.

Summary and Conclusion

The structural elucidation of a novel compound is a systematic process requiring a combination of logical synthesis and multifaceted analytical confirmation. This guide has provided a comprehensive, albeit predictive, framework for the characterization of this compound. The proposed synthesis from a nitrile precursor is a high-yield, feasible route. The predicted NMR, IR, and MS data provide a clear spectral fingerprint against which experimental results can be benchmarked. By compiling these theoretical data, detailed protocols, and potential biological context, this document serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

- 1. This compound methyl ester hydrochloride | 103565-40-8 | DEA56540 [biosynth.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aryl propionic acid derivatives, a class of compounds famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, possess a diverse and expanding range of biological activities. While their primary mechanism of action via cyclooxygenase (COX) inhibition is well-established for treating pain and inflammation, recent research has unveiled their potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support ongoing research and development efforts.

Core Mechanism of Action: Anti-inflammatory and Analgesic Effects

The hallmark of aryl propionic acid derivatives is their ability to alleviate inflammation and pain by inhibiting cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions such as protecting the gastric mucosa.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of these derivatives are largely attributed to the inhibition of COX-2, while the common side effect of gastrointestinal irritation is linked to the inhibition of COX-1.[1] The (S)-enantiomer of these chiral compounds is typically the more pharmacologically active form.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by aryl propionic acid derivatives.

Quantitative Data: COX-1 and COX-2 Inhibition

The potency and selectivity of aryl propionic acid derivatives are commonly expressed as their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several common and novel derivatives against COX-1 and COX-2.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13 | 370 | 0.04 |

| Naproxen | 8.7 | 5.2 | 1.67 |

| (S)-Ketoprofen | ~0.002 | ~0.0265 | ~0.075 |

| Flurbiprofen | 0.1 | - | - |

| Ibuprofen-acetylacetone hydrazide (IA) | - | 3.43 | - |

| Co-IA Complex | - | 2.4 | - |

| Cu-IA Complex | - | 3.4 | - |

| Ni-IA Complex | - | 2.5 | - |

| Sm-IA Complex | - | 1.9 | - |

Note: IC50 values can vary depending on the specific assay conditions. The selectivity index is calculated from the provided IC50 values and serves as an estimate.

Emerging Application: Anticancer Activity

A growing body of evidence suggests that aryl propionic acid derivatives possess significant anticancer properties. Their mechanism in this context is multifaceted and may involve both COX-dependent and COX-independent pathways.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines, with results typically reported as IC50 values.

| Derivative Type | Cancer Cell Line | IC50 (µM) |

| Naproxen Derivatives | ||

| Compound 15 (1,3,4-oxadiazole) | MCF-7 (Breast) | 2.13 (µg/mL) |

| HepG2 (Liver) | 1.63 (µg/mL) | |

| Compound 21 (acetamide) | HCT-116 (Colorectal) | 1.24 (µg/mL) |

| Compound 24 (acetamide) | MCF-7 (Breast) | 8.15 (µg/mL) |

| HepG2 (Liver) | 4.88 (µg/mL) | |

| Indomethacin Derivatives | ||

| Thioester 8a | HepG2 (Liver) | 7.86 |

| MCF-7 (Breast) | 9.65 | |

| Thioester 8b | HepG2 (Liver) | 14.91 |

| MCF-7 (Breast) | 17.10 | |

| Ketoprofen Derivatives | ||

| Amidocarbamate 3b | Various | 10-25 |

| Amidocarbamate 4g | Various | 10-25 |

Novel Frontier: Antimicrobial Activity

Recent studies have highlighted the potential of aryl propionic acid derivatives as antimicrobial agents, offering a new avenue for combating bacterial and fungal infections.[2][3][4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) |

| Ibuprofen Derivatives | ||

| Amide Derivatives | Bacillus subtilis | 2000-20000 |

| Escherichia coli | 2000-20000 | |

| Silver-ibuprofen complex | Gram-positive & Gram-negative bacteria | 6.25-12.5 |

| Naproxen | Pseudomonas aeruginosa (clinical strains) | 6.25-25 |

| Ketoprofen Derivatives | ||

| RAF9 (carbothioamide) | Staphylococcus aureus | Significantly reduced vs. Penicillin G |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of aryl propionic acid derivatives.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of an aryl propionic acid derivative on COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound dilution.

-

-

Incubation: Incubate the plate for 5-10 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution, followed by 20 µL of Arachidonic Acid solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for all wells.

-

Subtract the background rate from the activity and inhibitor wells.

-

Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][6]

Objective: To determine the IC50 value of a compound against a cancer cell line.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Complete culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently and measure the absorbance at a wavelength of 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[2]

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

Sterile 96-well microtiter plates

-

Standardized inoculum (e.g., adjusted to a 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized inoculum. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

Conclusion

Aryl propionic acid derivatives represent a versatile chemical scaffold with a rich and expanding pharmacology. Beyond their well-established role as anti-inflammatory and analgesic agents through COX inhibition, they are gaining significant attention for their potential in oncology and infectious diseases. The continued exploration of structure-activity relationships, coupled with standardized in vitro and in vivo testing, will be critical in optimizing the therapeutic profiles of these compounds and unlocking their full potential in drug development. This guide provides a foundational resource for researchers in this dynamic field, offering the necessary data and protocols to advance these promising molecules toward new clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-quorum sensing potential of ketoprofen and its derivatives against Pseudomonas aeruginosa: insights to in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-(4-Aminomethyl-phenyl)-propionic Acid as a Rigid Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of 3-(4-Aminomethyl-phenyl)-propionic acid as a rigid PROTAC linker. While direct, comprehensive biological data for PROTACs incorporating this specific linker remains limited in publicly accessible literature, this guide will leverage data from structurally analogous linkers and established principles of PROTAC design to present a thorough technical overview. We will cover its synthesis, incorporation into PROTACs, potential impact on structure-activity relationships, and the signaling pathways that could be modulated by PROTACs employing this linker scaffold.

Introduction to PROTAC Linker Scaffolds

The linker component of a PROTAC, though not directly involved in binding to the target protein or the E3 ligase, plays a pivotal role in orchestrating the productive formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination of the target. Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG), alkyl chains) or rigid (e.g., phenyl, piperazine, piperidine).[1]

Rigid linkers, such as those incorporating a phenyl group, offer the advantage of conformational constraint. This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation potency and improved metabolic stability.[1][2] The this compound scaffold provides a semi-rigid structure with defined exit vectors for the attachment of the target and E3 ligase ligands.

Physicochemical Properties and Synthesis

This compound is a bifunctional linker possessing a primary amine (via the aminomethyl group) and a carboxylic acid, enabling versatile conjugation chemistries.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Structure | |

| Image of this compound structure |

The synthesis of this linker is not extensively detailed in the context of PROTACs in readily available literature. However, analogous structures are synthesized through standard organic chemistry methodologies. The primary amine serves as a nucleophile for amide bond formation or reductive amination, while the carboxylic acid can be activated for coupling with an amine-containing ligand.

Experimental Protocols for PROTAC Synthesis

The incorporation of the this compound linker into a PROTAC molecule can be achieved through a stepwise synthetic approach. The following are generalized protocols that can be adapted based on the specific warhead and E3 ligase ligand.

General Amide Bond Formation

This is a widely used method for connecting linker moieties to protein ligands.[3]

Materials:

-

This compound

-

Amine-functionalized warhead or E3 ligase ligand

-

Carboxylic acid-functionalized warhead or E3 ligase ligand

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

Protocol:

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid-containing component (either the linker or a ligand) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling Reaction: Add the amine-containing component (the other part of the PROTAC) to the activated carboxylic acid solution.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product is then purified by flash column chromatography or preparative HPLC.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of a PROTAC using the specified linker.

Structure-Activity Relationship (SAR) and Biological Data

While no specific quantitative data for PROTACs using this compound is available, we can infer potential SAR from studies on PROTACs with rigid phenyl-based linkers. The rigidity of the phenyl ring can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[2] However, it can also lead to decreased efficacy if the fixed conformation introduces steric clashes.[4]

A study on androgen receptor (AR) degradation showed that PROTACs with a flexible PEG linker exhibited degradation, while those with a rigid disubstituted phenyl linker did not.[4][5] This highlights the target-dependent nature of optimal linker selection.

Conversely, in the development of SMARCA2/4 degraders, the introduction of a benzyl linking fragment to provide conformational restriction and a potential pi-stacking interaction with a tyrosine residue in the VHL E3 ligase resulted in a potent PROTAC.[6]

Table of Representative Data for PROTACs with Different Linker Types (for comparative purposes):

| Target | Linker Type | PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 | Alkyl/Ether (21 atoms) | Not specified | 3 | 96 | [6] |

| Androgen Receptor | Flexible (PEG) | PROTAC 54 | Exhibited degradation | Not specified | [4] |

| Androgen Receptor | Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No degradation | Not specified | [4] |

This table illustrates the impact of linker composition on PROTAC activity and does not contain data for the specific linker of interest.

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for any PROTAC is to induce the degradation of its target protein via the ubiquitin-proteasome system. The signaling consequences are therefore dependent on the function of the targeted protein.

Caption: The general mechanism of PROTAC-induced protein degradation.

If a PROTAC incorporating the this compound linker were to target a protein kinase, for example, it would lead to the downregulation of the signaling pathway controlled by that kinase. For instance, targeting BCR-ABL with a PROTAC leads to the inhibition of BCR-ABL-mediated signaling pathways, which are crucial for the survival of certain leukemia cells.[7]

Conclusion

This compound represents a promising rigid linker scaffold for PROTAC design. Its bifunctional nature allows for versatile synthetic incorporation, and its rigidity has the potential to enhance degradation potency through conformational pre-organization. However, the lack of specific biological data for PROTACs utilizing this exact linker underscores the empirical nature of PROTAC development. The provided synthetic protocols and the discussion of structure-activity relationships based on analogous rigid linkers offer a solid foundation for researchers interested in exploring this linker class. Future studies are warranted to synthesize and evaluate PROTACs with this linker to fully elucidate its potential in targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

Technical Whitepaper: Physicochemical Properties of 3-(4-Aminophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)-propionic acid, also known as p-aminohydrocinnamic acid, is a substituted aromatic carboxylic acid. Its unique structure, featuring a phenyl ring with both an amino group and a propionic acid moiety, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The molecular structure of 3-(4-Aminophenyl)-propionic acid consists of a benzene ring substituted at positions 1 and 4. The propionic acid group is attached at position 1, and the amino group is at position 4.

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol [1][2]

Synonyms: 3-(4-Aminophenyl)propanoic acid, p-Aminohydrocinnamic acid, 4-Aminobenzenepropanoic acid.

Physicochemical Data Summary

The key physicochemical properties of 3-(4-Aminophenyl)-propionic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Physical Form | Solid, Off-white to brown powder | Sigma-Aldrich |

| Melting Point | 133-137 °C | [1][2] |

| Boiling Point | 351 °C (Predicted) | ChemicalBook |

| Density | 1.217 g/cm³ (Predicted) | ChemicalBook |

| Water Solubility | Data not readily available; expected to be low. | N/A |

| Solubility in Organic Solvents | Soluble in Methanol | ChemicalBook |

| pKa (acid dissociation constant) | 4.52 ± 0.10 (Predicted) | ChemicalBook |

| LogP (Partition Coefficient) | Data not readily available. | N/A |

| Flash Point | 166.1 °C (Predicted) | ChemicalBook |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties are crucial for reproducibility and validation of research findings. While specific experimental protocols for 3-(4-Aminophenyl)-propionic acid are not extensively published, standard laboratory procedures are applicable.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of 3-(4-Aminophenyl)-propionic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Apparatus: pH meter, burette, magnetic stirrer, beaker.

-

Reagents: 3-(4-Aminophenyl)-propionic acid, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, and a suitable organic co-solvent if the compound's water solubility is low.

-

Procedure:

-

A precisely weighed amount of 3-(4-Aminophenyl)-propionic acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like 3-(4-Aminophenyl)-propionic acid.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(4-Aminophenyl)-propionic acid. The tabulated data and outlined experimental protocols offer a valuable starting point for researchers engaged in the synthesis, analysis, and application of this compound in pharmaceutical and chemical contexts. Further experimental validation of the predicted values is recommended for critical applications.

References

An In-depth Technical Guide to the Therapeutic Applications of Gabapentin, a Structurally Related Analog of 3-(4-Aminomethyl-phenyl)-propionic acid

Disclaimer: The compound 3-(4-Aminomethyl-phenyl)-propionic acid is a chemical intermediate with no established therapeutic applications based on publicly available data. This guide focuses on the structurally related and extensively researched therapeutic agent, Gabapentin, to provide a comprehensive overview of a compound with a similar chemical scaffold.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a gamma-aminobutyric acid (GABA) analogue.[1][2] Despite its structural similarity to GABA, gabapentin does not bind to GABA receptors nor does it influence the synthesis or uptake of GABA.[3] Initially developed as an anticonvulsant, its therapeutic applications have expanded to include the management of neuropathic pain and restless legs syndrome.[4][5] Marketed under brand names like Neurontin, gabapentin is a widely prescribed medication for various neurological conditions.[6][7]

Mechanism of Action

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, gabapentin reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx.[2][6] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2] The dampening of neuronal excitability is believed to be the cornerstone of its anticonvulsant and analgesic properties.[2]

While the interaction with the α2δ-1 subunit is the most well-established mechanism, other potential actions have been proposed. These include the modulation of GABA synthesis and release, although it does not directly interact with GABA receptors.[2][8] Some studies also suggest a possible interaction with NMDA receptors, although the significance of this is still under investigation.[2] Furthermore, gabapentin may influence descending noradrenergic and serotonergic pathways that originate from the brainstem, which could contribute to its antinociceptive effects.[9]

Caption: Mechanism of Action of Gabapentin.

Therapeutic Applications

Gabapentin is approved for several clinical indications and is also used off-label for a variety of conditions.

Epilepsy

Gabapentin is indicated as an adjunctive therapy for partial seizures with or without secondary generalization in adults and pediatric patients.[4][5][6] It is thought to work by reducing the abnormal electrical activity in the brain that leads to seizures.[7]

Neuropathic Pain

One of the primary uses of gabapentin is for the management of neuropathic pain.[6] It is effective in treating postherpetic neuralgia (nerve pain following shingles) and painful diabetic neuropathy.[5][6][10] Clinical studies have shown that about 30-40% of individuals treated with gabapentin for these conditions experience a meaningful benefit.[6]

Restless Legs Syndrome (RLS)

An extended-release formulation of gabapentin is approved for the treatment of moderate-to-severe primary restless legs syndrome.[4][5]

Off-Label Uses

Gabapentin is frequently prescribed off-label for a range of conditions, including:

Quantitative Data from Clinical Trials

The efficacy of gabapentin has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative data from some of these studies.

Table 1: Efficacy of Gabapentin in Postherpetic Neuralgia

| Study Outcome | Gabapentin (≥1200 mg/day) | Placebo | Risk Ratio (95% CI) | Number Needed to Treat (NNT) |

| ≥50% Pain Relief | 32% | 17% | 1.8 (1.5 to 2.1) | 6.7 |

| ≥30% Pain Relief | 46% | 25% | 1.8 (1.6 to 2.0) | 4.8 |

Data from a Cochrane review of 8 studies with 2260 participants.[10]

Table 2: Common Adverse Events with Gabapentin vs. Placebo

| Adverse Event | Gabapentin | Placebo | Risk Ratio (95% CI) | Number Needed to Harm (NNH) |

| Dizziness | 21% | 5% | 3.9 (3.1 to 5.0) | 6.3 |

| Somnolence | 16% | 4% | 3.8 (2.9 to 5.0) | 8.3 |

| Ataxia | 9% | 1% | 7.9 (4.3 to 14.6) | 12.5 |

| Peripheral Edema | 7% | 2% | 3.4 (2.2 to 5.2) | 20 |

Data from a pooled analysis of multiple studies.

Experimental Protocols

The following are examples of experimental protocols used to evaluate the efficacy and mechanism of action of gabapentin.

Rodent Model of Neuropathic Pain (Spinal Nerve Ligation)

Objective: To assess the antiallodynic effect of gabapentin in a rat model of neuropathic pain.

Methodology:

-

Induction of Neuropathy: Adult male Sprague-Dawley rats undergo spinal nerve ligation (SNL) of the L5 and L6 spinal nerves.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration.

-

Drug Administration: Gabapentin (e.g., 50 mg/kg) or vehicle is administered intravenously or intrathecally.

-

Data Analysis: The paw withdrawal threshold is measured at multiple time points post-administration and compared between the gabapentin and vehicle groups using statistical tests such as a two-way ANOVA.

Caption: Workflow for a rodent neuropathic pain model.

Human Experimental Pain Model

Objective: To investigate the effect of gabapentin on experimentally induced pain in healthy volunteers.

Methodology:

-

Subject Recruitment: Healthy male subjects are recruited for the study.

-

Baseline Pain Assessment: Baseline pain recordings are established using methods such as electrical stimulation on the forearm and lower leg.

-

Treatment Protocol: A randomized, double-blind, placebo-controlled crossover design is employed. Subjects receive different treatment regimens (e.g., placebo, low-dose gabapentin, high-dose gabapentin) in a random order, with washout periods in between.

-

Pain Testing: Pain tests are conducted during each treatment session.

-

Data Analysis: The effects of the different treatments on pain perception are compared.

Caption: Crossover design for a human pain study.

Conclusion

Gabapentin is a valuable therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the α2δ-1 subunit of voltage-gated calcium channels. Its efficacy in treating epilepsy and various neuropathic pain conditions is supported by extensive clinical data. Ongoing research continues to explore its full therapeutic potential and refine its clinical applications. For researchers and drug development professionals, the study of gabapentin provides a compelling case study in the development of targeted therapies for neurological disorders.

References

- 1. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]

- 2. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gabapentin: MedlinePlus Drug Information [medlineplus.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Gabapentin - Wikipedia [en.wikipedia.org]

- 7. About gabapentin - NHS [nhs.uk]

- 8. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychscenehub.com [psychscenehub.com]